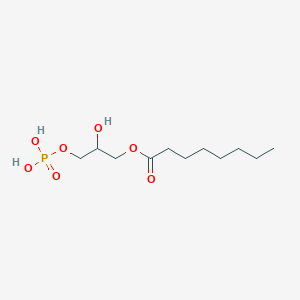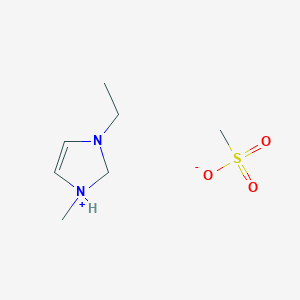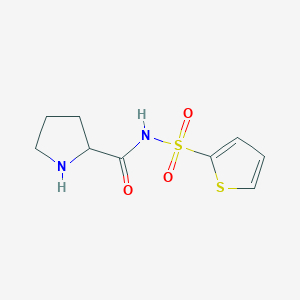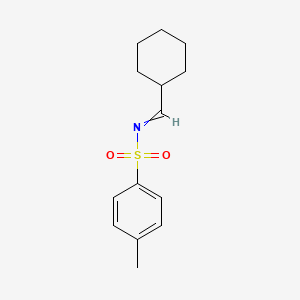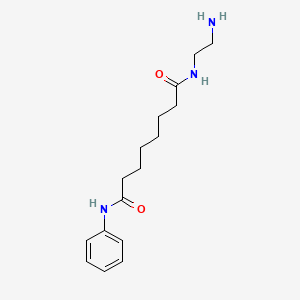
N~1~-(2-Aminoethyl)-N~8~-phenyloctanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(2-Aminoethyl)-N~8~-phenyloctanediamide is a synthetic organic compound with a unique structure that combines an aminoethyl group and a phenyloctanediamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Aminoethyl)-N~8~-phenyloctanediamide typically involves the reaction of 2-aminoethylamine with phenyloctanediamide under controlled conditions. The process begins with the preparation of phenyloctanediamide, which is then reacted with 2-aminoethylamine in the presence of a suitable catalyst. The reaction is carried out at a temperature range of 50-150°C and a pressure of 5-25 MPa to ensure high yield and purity .
Industrial Production Methods
Industrial production of N1-(2-Aminoethyl)-N~8~-phenyloctanediamide follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and ion exchange resins to facilitate the reaction. The industrial method ensures the efficient production of the compound with minimal byproducts .
化学反応の分析
Types of Reactions
N~1~-(2-Aminoethyl)-N~8~-phenyloctanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, electrophiles; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
科学的研究の応用
N~1~-(2-Aminoethyl)-N~8~-phenyloctanediamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
作用機序
The mechanism of action of N1-(2-Aminoethyl)-N~8~-phenyloctanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Diethylenetriamine: Similar structure with multiple amine groups, used in various industrial applications.
N~1~-(2-Aminoethyl)-N~2~-isopentylphthalamide: Another compound with an aminoethyl group, isolated from marine sponges.
Uniqueness
N~1~-(2-Aminoethyl)-N~8~-phenyloctanediamide is unique due to its specific combination of an aminoethyl group and a phenyloctanediamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
651768-05-7 |
|---|---|
分子式 |
C16H25N3O2 |
分子量 |
291.39 g/mol |
IUPAC名 |
N-(2-aminoethyl)-N'-phenyloctanediamide |
InChI |
InChI=1S/C16H25N3O2/c17-12-13-18-15(20)10-6-1-2-7-11-16(21)19-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-13,17H2,(H,18,20)(H,19,21) |
InChIキー |
NSOQWMILNVAQEX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


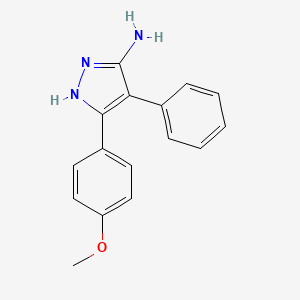
![(1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid](/img/structure/B12515866.png)
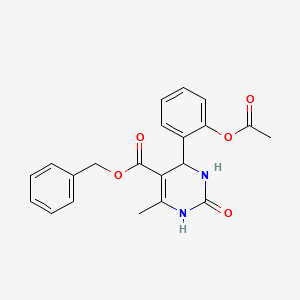

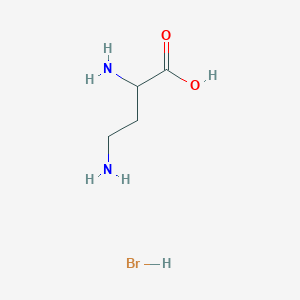
![tert-butyl N-benzyl-N-[6-(4-formyl-2-methoxyphenyl)pyrimidin-4-yl]carbamate](/img/structure/B12515905.png)

![(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate](/img/structure/B12515913.png)
![4,4,6a,7,11b-Pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12515920.png)
